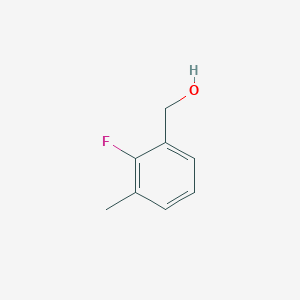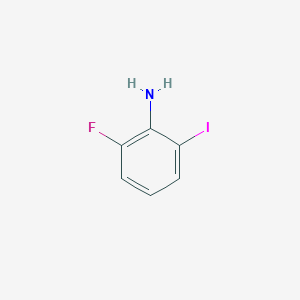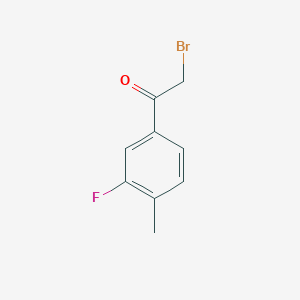
3-Fluoro-4-methylphenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methylphenacyl bromide, also known as FMPA, is a brominated compound that is widely used in scientific research. It is an important tool for studying the structure, reactivity, and properties of organic compounds. FMPA is a versatile reagent that can be used in a variety of synthetic, analytical, and biological applications. In
Applications De Recherche Scientifique
Fluorine-18 Labeling in Proteins
One of the applications of compounds related to 3-Fluoro-4-methylphenacyl bromide is in the fluorine-18 labeling of proteins. This process uses fluorine-18-labeled reagents, like 4-[18F]fluorophenacyl bromide, for covalent attachment to proteins, a crucial step in various medical and biochemical studies. This technique has been used with proteins like human serum albumin and immunoglobulin A, demonstrating the versatility of phenacyl bromide derivatives in biochemical applications (Kilbourn et al., 1987).
Synthesis of Radiosensitizing Agents
This compound derivatives have been explored for their potential in synthesizing radiosensitizing agents. For instance, 4-fluoro-3-nitrophenacyl alkylxanthates were synthesized by condensing 4-fluoro-3-nitrophenacyl bromide with potassium alkylxanthates, which could have implications in enhancing the effectiveness of radiotherapy in cancer treatment (Skwarski & Sobolewski, 1992).
Development of Antimicrobial Agents
In the field of antimicrobial research, derivatives of this compound have been used to synthesize various compounds with antimicrobial properties. An example includes the creation of linezolid-like molecules, where derivatives like thiazolidinone and thiazoline were synthesized using 3-Fluoro-4-(morpholin-4-yl)aniline, derived from 3,4-difluoronitrobenzene, and phenacyl bromides. These compounds demonstrated significant antitubercular activities (Başoğlu et al., 2012).
Chemical Synthesis for Biological Studies
The chemical synthesis of novel compounds using phenacyl bromides, which are structurally related to this compound, has been widely studied for biological applications. For example, novel pyridinium oximes were synthesized using substituted phenacyl bromides for studies related to acetylcholinesterase reactivation, a crucial aspect in the treatment of organophosphorus poisoning (Gašo-Sokač et al., 2010).
Antibacterial Activity Studies
The reaction of specific precursors with 4-fluorophenacyl bromide has led to the synthesis of new compounds with potential antibacterial activity. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was synthesized and showed activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Safety and Hazards
3-Fluoro-4-methylphenacyl bromide is classified as a dangerous substance. It has the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-bromo-1-(3-fluoro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKPUJFMTNFANT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382496 |
Source


|
| Record name | 3-Fluoro-4-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505097-09-6 |
Source


|
| Record name | 3-Fluoro-4-methylphenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

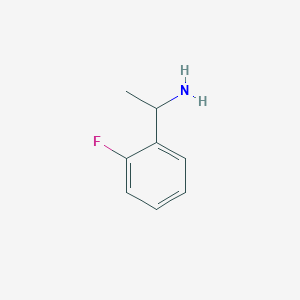


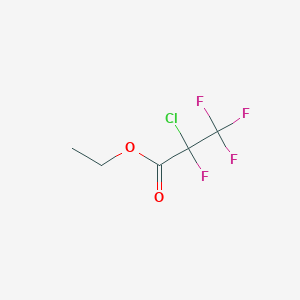


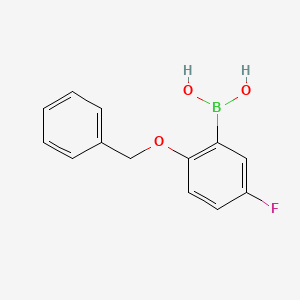

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)

